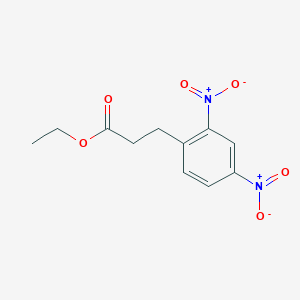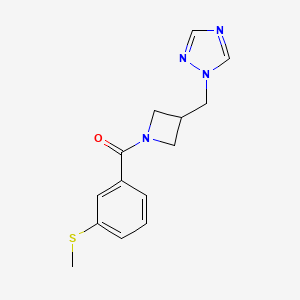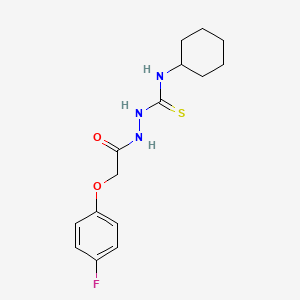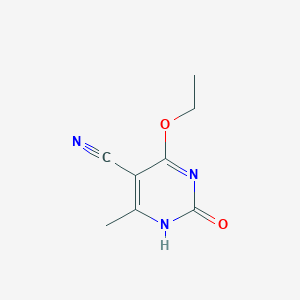![molecular formula C13H16FNO3 B2479124 tert-butyl N-[2-(4-fluorophenyl)-2-oxoethyl]carbamate CAS No. 877319-43-2](/img/structure/B2479124.png)
tert-butyl N-[2-(4-fluorophenyl)-2-oxoethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-butyl N-[2-(4-fluorophenyl)-2-oxoethyl]carbamate” is a chemical compound with the CAS Number: 877319-43-2 . It has a molecular weight of 253.27 . It is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “tert-butyl 2- (4-fluorophenyl)-2-oxoethylcarbamate” and its Inchi Code is "1S/C13H16FNO3/c1-13 (2,3)18-12 (17)15-8-11 (16)9-4-6-10 (14)7-5-9/h4-7H,8H2,1-3H3, (H,15,17)" .Physical And Chemical Properties Analysis
This compound has a melting point of 92-94 degrees Celsius . It is a powder at room temperature .Applications De Recherche Scientifique
Intermediate in Synthesis
Tert-butyl carbamates serve as intermediates in synthesizing various biologically active compounds. A rapid synthetic method was established for tert-butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an important intermediate for compounds such as omisertinib (AZD9291), with the structures confirmed by MS and 1HNMR, showing a total yield of 81% over three steps (Zhao, Guo, Lan, & Xu, 2017).
Crystal Structure Analysis
The crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate has been examined for its significance as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The study confirms the relative substitution of the cyclopentane ring in this intermediate (Ober, Marsch, Harms, & Carell, 2004).
Asymmetric Synthesis
The synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction was highlighted, emphasizing the importance of tert-butyl carbamates in chiral amino carbonyl compounds' synthesis and the related purification and waste disposal processes (Yang, Pan, & List, 2009).
X-ray Diffraction Studies and Biological Evaluation
X-ray diffraction studies and biological evaluation have been conducted on tert-butyl carbamate derivatives. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and characterized by various spectroscopic evidences and single crystal XRD data. Despite exhibiting poor antibacterial activity, it demonstrated moderate anthelmintic activity, showcasing its potential in biological applications (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Reactivity and Synthesis
The reactivity of tert-butyl carbamates has been explored, showing that they can serve as building blocks in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been synthesized from aldehydes and tert-butyl N-hydroxycarbamate, acting as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines (Guinchard, Vallée, & Denis, 2005).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Mode of Action
It is known that the compound contains a carbamate group, which is often involved in hydrogen bonding interactions with biological targets . The presence of a fluorophenyl group could also suggest potential interactions with aromatic amino acids in protein targets .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to accurately summarize the affected biochemical pathways. Compounds with similar structures have been involved in various biochemical pathways, including those related to cell signaling, enzymatic reactions, and metabolic processes .
Pharmacokinetics
The presence of the tert-butyl group could potentially influence the compound’s lipophilicity, which in turn could affect its absorption and distribution . The compound’s metabolism and excretion would likely depend on its specific interactions with metabolic enzymes and transporters .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of experimental data. Based on its chemical structure, it could potentially interact with various cellular targets and induce a range of biological responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, changes in pH could affect the compound’s ionization state and therefore its interactions with biological targets . Similarly, high temperatures could increase the compound’s rate of degradation, potentially reducing its efficacy .
Propriétés
IUPAC Name |
tert-butyl N-[2-(4-fluorophenyl)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c1-13(2,3)18-12(17)15-8-11(16)9-4-6-10(14)7-5-9/h4-7H,8H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNLFZLNAMDWHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
877319-43-2 |
Source


|
| Record name | tert-butyl N-[2-(4-fluorophenyl)-2-oxoethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2479042.png)


![6-Acetyl-2-(3-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2479049.png)
![N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B2479051.png)
![Ethyl ([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetate](/img/structure/B2479053.png)

![2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyrazine](/img/structure/B2479055.png)
![N-(2-chlorobenzyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2479056.png)


![3-(benzylsulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2479062.png)
![4-Methyl-3-methylsulfonyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2479064.png)